(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride
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Overview
Description
(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . It is also known by its IUPAC name, (5-ethyl-5-methyltetrahydrofuran-2-yl)methanesulfonyl chloride . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride involves several steps. One common method includes the reaction of (5-ethyl-5-methyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: It can be reduced to (5-ethyl-5-methyloxolan-2-yl)methanesulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to (5-ethyl-5-methyloxolan-2-yl)methanesulfonic acid using oxidizing agents such as potassium permanganate.
Scientific Research Applications
(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride involves the formation of a sulfonate ester or sulfonamide intermediate. The compound reacts with nucleophiles to form a covalent bond with the sulfonyl chloride group, resulting in the formation of the desired product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride can be compared with other similar compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions but lacks the oxolane ring structure.
(5-Methyloxolan-2-yl)methanesulfonyl chloride: Similar to this compound but with a different alkyl substituent on the oxolane ring.
(5-Ethyl-5-methyloxolan-2-yl)methanesulfonic acid: The oxidized form of this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
(5-ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-3-8(2)5-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBBORVTKROVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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